molecular formula C9H4BrF3O B2866873 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene CAS No. 2379918-32-6

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene

Cat. No. B2866873
CAS RN: 2379918-32-6
M. Wt: 265.029
InChI Key: JKEVSHYDHYSIKM-UHFFFAOYSA-N
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Description

“1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H4BrF3O . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has the molecular formula C7H4BrF3O .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” is characterized by a bromine atom (Br), an ethynyl group (-C≡CH), and a trifluoromethoxy group (-OCF3) attached to a benzene ring .


Physical And Chemical Properties Analysis

“1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” has a molecular weight of 265.027 Da . For “1-Bromo-4-(trifluoromethoxy)benzene”, it has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C .

Scientific Research Applications

Solvent Effects in Radical Addition Reactions

A study by Yorimitsu, H., Shinokubo, H., Matsubara, S., Oshima, K., Omoto, K., & Fujimoto, H. (2001) investigates the solvent effects on bromine atom-transfer radical addition reactions. They found that polar solvents and aqueous media significantly influence the efficiency of these reactions, highlighting the utility of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in understanding the solvent's role in organic reactions (Yorimitsu et al., 2001).

Aryne Route to Naphthalenes

Schlosser, M., & Castagnetti, E. (2001) describe the generation of aryne intermediates from 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene, leading to the synthesis of naphthalenes. This showcases its application in the aryne chemistry for constructing complex aromatic compounds (Schlosser & Castagnetti, 2001).

Luminescent Liquid Crystals and Gels

Diring, S., Camerel, F., Donnio, B., Dintzer, T., Toffanin, S., Capelli, R., Muccini, M., & Ziessel, R. (2009) synthesized functional ethynyl-pyrene derivatives, demonstrating the potential of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in the development of optoelectronic devices. Their work emphasizes its role in producing materials with tunable photoluminescence and electrochemical properties (Diring et al., 2009).

Coordination Polymers for Selective Sorption and Fluorescence Sensing

Hua, J., Zhao, Y., Kang, Y.-S., Lu, Y., & Sun, W.-Y. (2015) explored the synthesis of zinc(II) coordination polymers using 1,3,5-tris(1-imidazolyl)benzene and bromo-substituted benzenedicarboxylic acid. Their research illustrates the utility of bromo-substituted compounds like 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in creating materials with applications in gas sorption and fluorescence-based sensing (Hua et al., 2015).

Electrochromic Metal Complex Nanosheets

Takada, K., Sakamoto, R., Yi, S., Katagiri, S., Kambe, T., & Nishihara, H. (2015) reported on the synthesis of electrochromic nanosheets using metal complexes. This research underscores the relevance of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in fabricating novel materials for optical and electronic applications, showcasing its potential in producing devices capable of reversible color changes (Takada et al., 2015).

Safety and Hazards

“1-Bromo-4-(trifluoromethoxy)benzene” is classified as a skin irritant (Category 2, H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, and seeking medical advice if skin irritation occurs .

properties

IUPAC Name

1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVSHYDHYSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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